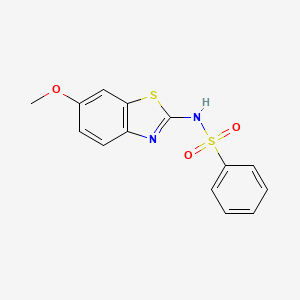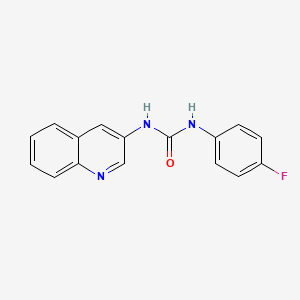![molecular formula C19H19F3N6O B5567057 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5567057.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide" belongs to a class of chemicals that are significant due to their potential biological activities and complex molecular architecture. The interest in such compounds stems from their diverse range of applications in medicinal chemistry and material science due to their unique chemical and physical properties.
Synthesis Analysis
Synthesis of related compounds involves intricate reactions, often starting from simple precursors like 2-aminobenzimidazole or imidazole derivatives, which are then subjected to various chemical reactions to introduce additional functional groups or to create complex fused ring systems. For example, the synthesis involving pyrimidinyl and imidazolyl groups often requires multiple steps, including ring annulation and functional group transformations (Dolzhenko, Chui, & Dolzhenko, 2006; Maheswaran et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of compounds with pyrimidine and imidazole rings often reveals interesting aspects of tautomerism and planarity, which are crucial for their biological activity and interaction with biological molecules. For instance, compounds can exhibit dynamic equilibrium between different tautomeric forms, affecting their reactivity and binding characteristics (Deng et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by the presence of the imidazolyl and pyrimidinyl groups, which can undergo various chemical reactions including nucleophilic substitutions, Michael addition, and cycloadditions. These reactions are pivotal for further derivatization and exploration of their chemical space for potential applications (Karcı & Demirçalı, 2006).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are essential for understanding the material aspects of these compounds. These properties are determined by the molecular structure and can significantly affect the compound's application in various fields (Hu, Zhu, & Chen, 2007).
Chemical Properties Analysis
Chemical properties, including stability, reactivity towards different reagents, and photophysical properties, are crucial for designing compounds for specific applications. Understanding these properties enables the tuning of the compound's behavior in biological systems or material applications (Jismy et al., 2019).
Aplicaciones Científicas De Investigación
Electrophysiological Activity
Research by Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds with structures similar to the specified chemical. These compounds showed potency in in vitro Purkinje fiber assays, comparable to known class III agents, indicating their potential in managing arrhythmias (Morgan et al., 1990).
Antimycobacterial Activity
Lv et al. (2017) reported on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs), highlighting a scaffold with considerable activity against drug-sensitive and resistant MTB strains, suggesting its utility in tuberculosis treatment (Lv et al., 2017).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) analysis suggested their potential as therapeutic agents in cancer and inflammation management (Rahmouni et al., 2016).
Coordination Chemistry
Schick et al. (2014) explored the coordination chemistry of bidentate bis(NHC) ligands with two different NHC donors. Their research contributes to the understanding of metal-ligand interactions, relevant in catalysis and material science (Schick et al., 2014).
Antimicrobial and Antioxidant Activities
Sindhe et al. (2016) synthesized a series of compounds showing promising antimicrobial activity against tested microorganisms and prominent radical scavenging and ferrous ion chelating activities. These findings highlight the potential of such compounds in antimicrobial and antioxidant applications (Sindhe et al., 2016).
Mecanismo De Acción
The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c1-12-13(2)28(11-27-12)17-9-16(25-10-26-17)23-7-8-24-18(29)14-5-3-4-6-15(14)19(20,21)22/h3-6,9-11H,7-8H2,1-2H3,(H,24,29)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIPAIDESHPHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5567004.png)
![1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5567007.png)

![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5567021.png)
![7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5567024.png)
![N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5567031.png)

![N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5567049.png)
![1-[1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5567054.png)
![N-(3-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5567055.png)
![1-(2-methoxyphenyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B5567069.png)